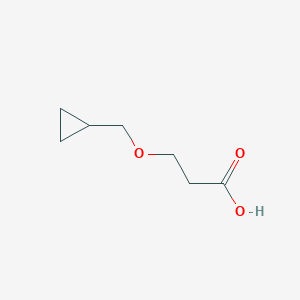
3-(Cyclopropylmethoxy)propanoic acid
説明
3-(Cyclopropylmethoxy)propanoic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
3-(Cyclopropylmethoxy)propanoic acid may be relevant in the field of corrosion inhibition. For instance, Schiff's bases derived from cysteine, such as 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have been studied for their properties as corrosion inhibitors on mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, making them potential candidates for industrial applications in metal protection (Gupta et al., 2016).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, compounds like 3-(4-Hydroxyphenyl)propanoic acid, which are structurally similar to this compound, have been explored for their potential in enhancing the reactivity of molecules towards benzoxazine ring formation. This highlights the application of such compounds in developing materials with specific thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Synthesis of Furoquinolinone and Angelicin Derivatives
The compound has been implicated in novel approaches to synthesize derivatives like furoquinolinone and angelicin. These derivatives are prepared through oxidative dearomatization combined with cascade transition-metal catalyzed reactions, indicating the compound's utility in organic synthesis and pharmaceutical research (Ye et al., 2012).
Biosynthesis and Bioengineering
The potential of this compound in biosynthesis and bioengineering is indicated by studies involving compounds like 3-hydroxypropanoic acid. For example, the biosynthesis of 3-hydroxypropionic acid directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803 demonstrates the possibilities for using similar compounds in sustainable and environmentally friendly chemical production processes (Wang et al., 2016).
Flame Retardancy Applications
Research on compounds like 3-(Hydroxyphenyl phosphinyl) propanoic acid, which are structurally related to this compound, indicates their use as flame retardant agents. These compounds are used for treating materials like cellulose fabrics to enhance flame retardancy, highlighting their potential application in material safety and engineering (Zhang et al., 2008).
SummaryThe scientific research applications of this compound span across various fields
Scientific Research Applications of this compound
Corrosion Inhibition
This compound may have potential applications in corrosion inhibition. Schiff's bases derived from cysteine, such as 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, have demonstrated significant inhibition efficiency on mild steel in acidic solutions, suggesting possible industrial applications in metal protection (Gupta et al., 2016).
Material Science and Polymer Chemistry
In material science and polymer chemistry, compounds like 3-(4-Hydroxyphenyl)propanoic acid, structurally similar to this compound, have been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This highlights the potential application of such compounds in developing materials with specific thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Synthesis of Furoquinolinone and Angelicin Derivatives
The compound has been used in novel approaches to synthesize derivatives like furoquinolinone and angelicin. These derivatives are prepared through oxidative dearomatization combined with cascade transition-metal catalyzed reactions, indicating the compound's utility in organic synthesis and pharmaceutical research (Ye et al., 2012).
Biosynthesis and Bioengineering
The potential of this compound in biosynthesis and bioengineering is indicated by studies involving compounds like 3-hydroxypropanoic acid. For example, the biosynthesis of 3-hydroxypropionic acid directly from CO2 in cyanobacterium Synechocystis sp. PCC 6803 demonstrates the possibilities for using similar compounds in sustainable and environmentally friendly chemical production processes (Wang et al., 2016).
Flame Retardancy Applications
Research on compounds like 3-(Hydroxyphenyl phosphinyl) propanoic acid, which are structurally related to this compound, indicates their use as flame retardant agents. These compounds are used for treating materials like cellulose fabrics to enhance flame retardancy, highlighting their potential application in material safety and engineering (Zhang et al., 2008)
作用機序
特性
IUPAC Name |
3-(cyclopropylmethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)3-4-10-5-6-1-2-6/h6H,1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHJVWKLRYOYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


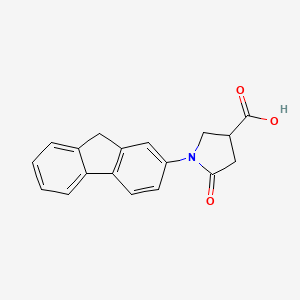
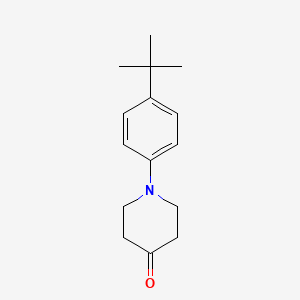

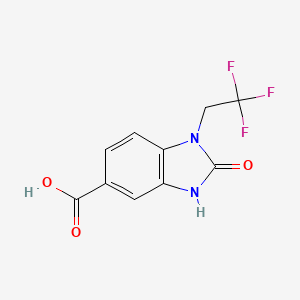
![2-{2-[(2-Chloroprop-2-en-1-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3374451.png)
![2-[2-(Cyclopentylsulfanyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B3374461.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]aniline](/img/structure/B3374467.png)


![1-[5-Fluoro-2-(3-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B3374483.png)
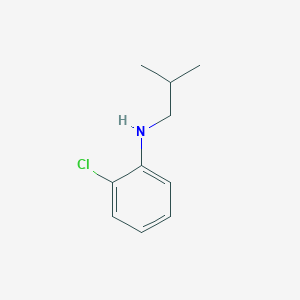
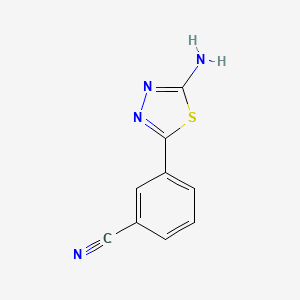
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)

